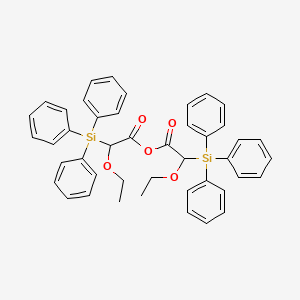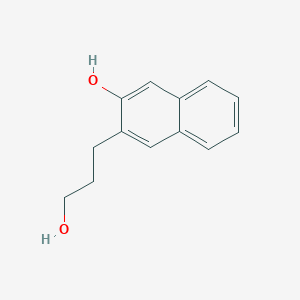![molecular formula C12H20O3 B14394828 (6-Hydroxyspiro[4.5]decan-6-yl)acetic acid CAS No. 89789-37-7](/img/structure/B14394828.png)
(6-Hydroxyspiro[4.5]decan-6-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Hydroxyspiro[4.5]decan-6-yl)acetic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[4.5]decane core with a hydroxy group at the 6th position and an acetic acid moiety attached to the same carbon. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Hydroxyspiro[4.5]decan-6-yl)acetic acid typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent hydroxylation and carboxylation steps introduce the hydroxy and acetic acid groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (6-Hydroxyspiro[4.5]decan-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under appropriate conditions.
Reduction: The carboxylic acid moiety can be reduced to an alcohol or aldehyde.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
(6-Hydroxyspiro[4.5]decan-6-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (6-Hydroxyspiro[4.5]decan-6-yl)acetic acid involves its interaction with specific molecular targets. The hydroxy and acetic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Hydroxyspiro[5.4]decane-1-acetic acid: Shares a similar spirocyclic core but differs in the position of the hydroxy and acetic acid groups.
Cyproheptadine Related Compound C: Contains a spirocyclic structure with different functional groups.
Uniqueness: (6-Hydroxyspiro[4.5]decan-6-yl)acetic acid is unique due to its specific arrangement of functional groups and the resulting chemical properties. Its spirocyclic structure provides rigidity and stability, distinguishing it from other similar compounds.
This comprehensive overview highlights the significance of (6-Hydroxyspiro[45]decan-6-yl)acetic acid in various fields of research and its potential applications
Propriétés
Numéro CAS |
89789-37-7 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
2-(10-hydroxyspiro[4.5]decan-10-yl)acetic acid |
InChI |
InChI=1S/C12H20O3/c13-10(14)9-12(15)8-4-3-7-11(12)5-1-2-6-11/h15H,1-9H2,(H,13,14) |
Clé InChI |
TWWLUXUQTYXWCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CCCCC2(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B14394749.png)
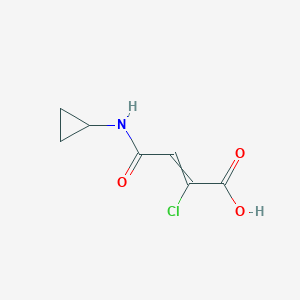



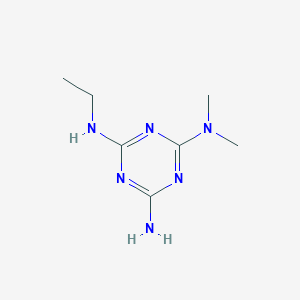
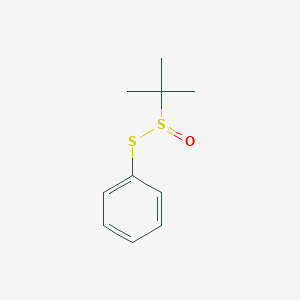
![[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14394796.png)
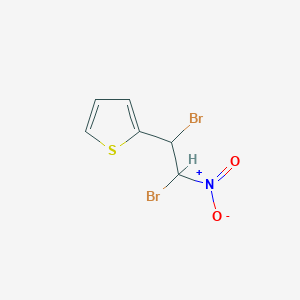
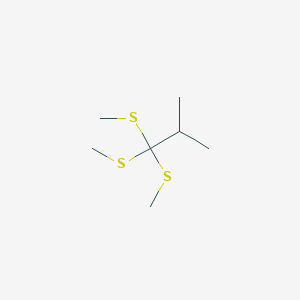
![2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile](/img/structure/B14394811.png)
